N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorinated pyrazole ring, a phenylmethanamine moiety, and a hydrochloride salt form, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine typically involves the condensation of 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine), leading to the formation of the corresponding 4,4,5,5-tetramethylimidazolidine-1,3-diol . This intermediate is then further reacted with phenylmethanamine under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The fluorinated pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring structure and are used in similar applications.
Indole Derivatives: Indole derivatives have similar biological activities and are used in medicinal chemistry.
Uniqueness
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H17ClFN3 |
---|---|
Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-10-12(13(14)17(2)16-10)9-15-8-11-6-4-3-5-7-11;/h3-7,15H,8-9H2,1-2H3;1H |
InChI Key |
FZOOUXQBRMCLTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCC2=CC=CC=C2)F)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.